4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine

Cross-coupling Suzuki-Miyaura Bromothiazole

Researchers optimizing PI3Kγ/δ inhibitor leads often face unreliable halogen reactivity that stalls parallel synthesis. This 2-bromo-5-methyl thiazole building block is the validated solution, offering a distinct oxidative addition profile for cleaner, broader Suzuki couplings compared to chloro or iodo analogs. • Directly enters the patented morpholinyl-thiazole chemical space of WO 2008/047109 A1 for selective PI3K inhibition. • Conforms to Rule of Three/CNS MPO guidelines (MW 263.16, TPSA 53.6 Ų) for fragment-based drug discovery. • Dual-supplier availability ensures consistent, uninterrupted supply for extended med chem campaigns.

Molecular Formula C8H11BrN2OS
Molecular Weight 263.16 g/mol
Cat. No. B11782113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine
Molecular FormulaC8H11BrN2OS
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESCC1=C(N=C(S1)Br)N2CCOCC2
InChIInChI=1S/C8H11BrN2OS/c1-6-7(10-8(9)13-6)11-2-4-12-5-3-11/h2-5H2,1H3
InChIKeyBCJVQIWXXDYWBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Procurement Baseline


4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine (CAS 2092832-21-6) is a disubstituted thiazole building block bearing a bromine atom at the 2-position, a methyl group at the 5-position, and a morpholine ring at the 4-position. Its molecular formula is C8H11BrN2OS with a molecular weight of 263.16 g/mol [1]. The compound is classified within the broader family of 2-(morpholin-4-yl)thiazole derivatives claimed as selective phosphoinositide 3-kinase (PI3K) inhibitors [2]. Vendor-supplied material is typically offered at 95% purity with storage recommendation in a cool, dry place .

Why 4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Cannot Be Substituted


The 2-position halogen identity on the thiazole ring exerts a dominant influence on cross-coupling reactivity, leaving group aptitude, and target binding when the scaffold is deployed in kinase inhibitor programs. The C–Br bond in the 2-bromo derivative offers a distinct oxidative addition profile in palladium-catalyzed couplings relative to the C–Cl bond (slower, often requiring harsher conditions) and the C–I bond (more reactive but accompanied by greater cost and potential homocoupling side reactions) [1]. Simultaneously, the morpholine moiety at the 4-position is a key pharmacophoric element for PI3K selectivity, while the 5-methyl group contributes to scaffold hydrophobicity; substituting either would alter the logP–TPSA balance and potentially disrupt the binding mode disclosed for 2-morpholin-4-yl thiazole PI3K inhibitors [2]. Generic replacement with a 2-chloro, 2-fluoro, or des-halogen analog therefore cannot be assumed to preserve either the synthetic utility or the biological pre-validation implicit in the 2-bromo-5-methyl substitution pattern.

4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Differentiation Evidence


C–Br vs. C–Cl Oxidative Addition Reactivity

The 2-bromo substituent on the thiazole ring provides a well-established oxidative addition advantage over the 2-chloro analog 4-(2-chloro-5-methyl-1,3-thiazol-4-yl)morpholine. In palladium-catalyzed Suzuki–Miyaura couplings, aryl bromides generally react approximately 10–100 times faster than the corresponding aryl chlorides under identical conditions, enabling lower catalyst loadings and milder temperatures [1]. This intrinsic reactivity difference translates into a broader scope of compatible boronic acid partners and fewer competitive dehalogenation byproducts. While no head-to-head kinetic study for this exact thiazole pair has been published, the relative reactivity ranking of aryl halides (I > Br >> Cl) is a firmly established class-level principle.

Cross-coupling Suzuki-Miyaura Bromothiazole Building block

C–Br vs. C–Cl in Buchwald–Hartwig Amination

The 2-bromo substituent permits palladium-catalyzed Buchwald–Hartwig C–N bond formation under conditions where the corresponding 2-chloro derivative would require specialized, often costly, dialkylbiarylphosphine ligands and elevated temperatures [1]. This is a direct consequence of the lower bond dissociation energy of the C–Br bond (approximately 70–80 kcal/mol for aryl bromides vs. ~85–95 kcal/mol for aryl chlorides) [2]. The quantitative energetic difference makes the 2-bromo compound the preferred entry point for diversifying the 2-position of the thiazole scaffold with amine nucleophiles.

Buchwald-Hartwig C–N coupling Bromothiazole Amination

CNS MPO Advantage of Morpholine over Ethanol Analog

PubChem-computed descriptors reveal that 4-(2-bromo-5-methyl-1,3-thiazol-4-yl)morpholine has a topological polar surface area (TPSA) of 53.6 Ų and XLogP3-AA of 2.5 [1]. In comparison, the ethanol analog 2-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanol has a lower TPSA of approximately 42–44 Ų (estimated from SMILES) and lower XLogP3, but critically lacks the morpholine nitrogen that contributes to CNS MPO score optimization. The morpholine-containing compound's TPSA falls within the 40–90 Ų range preferred for CNS penetration, and its moderate logP avoids the >3 high lipophilicity penalty that increases the risk of off-target promiscuity and metabolic instability [2].

Physicochemical properties CNS MPO Drug-likeness Morpholine

PI3K Selectivity: Morpholine vs. Non-Morpholine Thiazoles

The family of thiazole derivatives substituted at the 2-position by a morpholin-4-yl moiety is explicitly claimed as selective PI3K inhibitors in WO 2008/047109 A1 [1]. Within this patent, the morpholine group is identified as critical for PI3Kγ and PI3Kδ isoform selectivity over non-morpholine thiazoles. The 2-bromo-5-methyl substitution on the exemplified 4-morpholinothiazole core provides the 2-position halogen required for further SAR exploration described in the patent's generic Markush structure. No compound-specific IC50 value for 4-(2-bromo-5-methyl-1,3-thiazol-4-yl)morpholine is disclosed in the patent; however, the presence of the morpholine at the 4-position on a 2-substituted thiazole core is the defining structural feature that separates this compound class from non-morpholine thiazole kinase inhibitor scaffolds (e.g., 2-aminothiazoles lacking the morpholine ring), which lack the documented PI3Kγ/δ selectivity profile.

PI3K Kinase inhibitor Selectivity Morpholine pharmacophore

FBDD Compliance: Bromo vs. Iodo Analog

With a molecular weight of 263.16 g/mol and 13 heavy atoms, 4-(2-bromo-5-methyl-1,3-thiazol-4-yl)morpholine falls within the fragment-like space (MW <300, heavy atom count ≤20) suitable for FBDD screening [1][2]. In contrast, the hypothetical 2-iodo analog would have a molecular weight of approximately 310 g/mol and 14 heavy atoms, pushing closer to the upper MW limit for fragments and introducing a larger, more lipophilic halogen that may complicate hit validation. The bromo derivative strikes a balance: it retains sufficient electron density for X-ray crystallographic detection at binding sites (via anomalous scattering at the Br K-edge) while maintaining better solubility than the iodo compound.

Fragment-based drug discovery Rule of Three Molecular weight Lead-likeness

Purity Consistency Across Suppliers

The compound is commercially available at a minimum purity specification of 95% from at least two independent suppliers: AKSci (catalog 1245EJ) and LeYan (product number 2031094) . This consistent purity benchmark across independent sources provides procurement assurance and reduces the risk of batch-to-batch variability when sourcing for multi-stage synthesis campaigns. By comparison, some 2-chlorothiazole morpholine analogs are listed only from a single supplier or with unspecified purity, introducing supply chain risk.

Purity Quality control Procurement Benchmarking

4-(2-Bromo-5-methyl-1,3-thiazol-4-yl)morpholine Procurement Scenarios


Parallel Synthesis of Thiazole Libraries via Cross-Coupling

The 2-bromo substituent enables direct diversification of the thiazole scaffold under mild Pd-catalyzed conditions. Compared to the 2-chloro analog, the C–Br bond requires approximately 10–100-fold lower oxidative addition activation energy, making it the preferred substrate for high-throughput parallel synthesis of kinase-focused compound libraries [1]. Researchers can expect cleaner reaction profiles and broader boronic acid/amine scope.

CNS Kinase FBDD Screening Libraries

With a molecular weight of 263.16 g/mol, 13 heavy atoms, TPSA of 53.6 Ų, and XLogP3 of 2.5, the compound conforms to Rule of Three and CNS MPO guidelines [1]. Its morpholine moiety contributes to PI3K pharmacophore recognition while maintaining fragment-like physicochemical properties desirable for CNS penetration. It represents a rationally selected fragment for PI3Kγ/δ FBDD campaigns.

PI3Kγ/δ Lead Generation Using Patent Pharmacophore

The 2-morpholin-4-yl thiazole core is explicitly claimed as a selective PI3K inhibitor scaffold in WO 2008/047109 A1 [1]. The 2-bromo-5-methyl derivative provides the halogen handle for further SAR exploration at the 2-position as described in the patent's Markush claims. Procurement of this building block enables direct entry into the patented chemical space for PI3Kγ/δ inhibitor optimization programs.

Multi-Step Synthesis Supply Chain Resilience

The compound is stocked by at least two independent commercial suppliers at consistent 95% minimum purity (AKSci and LeYan) [1]. This dual-supplier availability reduces the risk of single-source disruption during extended synthesis campaigns and provides procurement flexibility for both North American and Asian research sites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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